molecular formula C18H14F3NO2S B3139370 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide CAS No. 477714-13-9

2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide

Cat. No.: B3139370
CAS No.: 477714-13-9
M. Wt: 365.4 g/mol
InChI Key: OPZBRSHYBUOAKW-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a naphthalenesulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfonamide
  • 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinic acid
  • 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfonic acid

Uniqueness

2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c1-24-16-10-9-12-5-2-3-8-15(12)17(16)25(23)22-14-7-4-6-13(11-14)18(19,20)21/h2-11,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBRSHYBUOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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